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Compound of Interest

Compound Name: Aloisine RP106

Cat. No.: B1680015 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Aloisine RP106 is a potent, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) and

glycogen synthase kinase-3 (GSK-3). Its ability to target key regulators of the cell cycle and

other cellular processes has made it a valuable tool in cancer research and neurobiology. This

document provides detailed application notes and experimental protocols for the use of

Aloisine RP106 in a research setting.

Supplier Information
Aloisine RP106 can be procured from various biochemical suppliers. Researchers should

always refer to the supplier's specific product data sheet for the most accurate information

regarding purity, storage, and handling.
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Supplier CAS Number
Molecular
Formula

Molecular
Weight

Purity

Santa Cruz

Biotechnology
496864-15-4 C₁₇H₁₉N₃O 281.4 g/mol ≥95%

Biosynth 496864-15-4 C₁₇H₁₉N₃O 281.35 g/mol Not Specified

Cayman

Chemical
496864-15-4 C₁₇H₁₉N₃O 281.4 g/mol ≥98%

MedchemExpres

s
496864-15-4 C₁₇H₁₉N₃O 281.35 g/mol 99.86%

Cenmed

Enterprises
496864-15-4 C₁₆H₁₇N₃O 281.4 g/mol Not Specified

GlpBio 496864-15-4 C₁₇H₁₉N₃O 281.4 g/mol >98%

Mechanism of Action & Signaling Pathway
Aloisine RP106 exerts its biological effects by inhibiting the kinase activity of specific CDKs

and GSK-3. By competing with ATP for the binding site on these kinases, it prevents the

phosphorylation of their downstream substrates, thereby disrupting the signaling pathways they

control. The primary targets of Aloisine RP106 are CDK1/cyclin B, CDK5/p25, and GSK-3.

These kinases are pivotal in cell cycle progression, neuronal function, and apoptosis.
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Aloisine RP106 inhibits key kinases in cell cycle and neuronal pathways.

Quantitative Data
The inhibitory activity of Aloisine RP106 and its analogue, Aloisine A, has been quantified

against a panel of kinases. The half-maximal inhibitory concentration (IC₅₀) values are

summarized below.

Table 1: IC₅₀ values of Aloisine RP106 (compound 38) against target kinases.

Kinase IC₅₀ (µM)

CDK1/cyclin B 0.70

CDK5/p25 1.5

GSK-3 0.92

Data from Mettey, Y., et al. J Med Chem. 2003 Jan 16;46(2):222-36.
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Table 2: IC₅₀ values of Aloisine A (a related compound) against a panel of kinases.

Kinase IC₅₀ (µM)

CDK1/cyclin B 0.15

CDK2/cyclin A 0.12

CDK2/cyclin E 0.4

CDK5/p35 0.16

GSK-3α 0.5

GSK-3β 1.5

erk1 18

erk2 22

c-Jun N-terminal kinase (JNK) ~3-10

Protein Kinase C (α, β1, β2, γ, δ, ε, η, ξ) >100

Data from MedchemExpress product page for Aloisine A.

Experimental Protocols
In Vitro Kinase Assay (Radioactive)
This protocol is adapted from the methods used in the initial characterization of aloisines to

determine their inhibitory effect on CDK and GSK-3 activity.

Objective: To quantify the inhibitory activity of Aloisine RP106 on CDK1/cyclin B, CDK5/p25,

and GSK-3.

Materials:

Purified active CDK1/cyclin B, CDK5/p25, or GSK-3β

Histone H1 (for CDKs) or GS-1 peptide (for GSK-3) as substrate
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Aloisine RP106 stock solution (in DMSO)

[γ-³²P]ATP

Kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 10 mM MgCl₂, 100

µM ATP)

P81 phosphocellulose paper

0.75% Phosphoric acid

Acetone

Scintillation counter and cocktail

Workflow:
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Prepare reaction mix:
Kinase, Substrate,

Aloisine RP106 (or DMSO)

Initiate reaction with
[γ-³²P]ATP

Incubate at 30°C

Spot reaction mixture
onto P81 paper

Wash P81 paper with
0.75% phosphoric acid

Wash with acetone

Quantify radioactivity using
scintillation counting

Click to download full resolution via product page

Workflow for the in vitro radioactive kinase assay.
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Procedure:

Prepare a reaction mixture containing the kinase, substrate (Histone H1 for CDKs, GS-1 for

GSK-3), and varying concentrations of Aloisine RP106 (or DMSO as a vehicle control) in

kinase buffer.

Initiate the kinase reaction by adding [γ-³²P]ATP.

Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose

paper.

Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-

³²P]ATP.

Perform a final wash with acetone and allow the papers to dry.

Quantify the incorporated radioactivity using a scintillation counter.

Calculate the percentage of kinase inhibition at each concentration of Aloisine RP106 and

determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry
This protocol describes how to assess the effect of Aloisine RP106 on the cell cycle

distribution of a cell population.

Objective: To determine the percentage of cells in G1, S, and G2/M phases of the cell cycle

after treatment with Aloisine RP106.

Materials:

Cell line of interest (e.g., a cancer cell line)

Complete cell culture medium

Aloisine RP106 stock solution (in DMSO)
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Phosphate-buffered saline (PBS)

70% Ethanol (ice-cold)

Propidium Iodide (PI) staining solution (containing RNase A)

Flow cytometer

Procedure:

Seed cells in multi-well plates and allow them to adhere overnight.

Treat the cells with various concentrations of Aloisine RP106 (and a DMSO control) for a

specified duration (e.g., 24-48 hours).

Harvest the cells by trypsinization and collect them by centrifugation.

Wash the cells with PBS.

Fix the cells by resuspending the pellet in ice-cold 70% ethanol, adding it dropwise while

vortexing gently. Incubate at -20°C for at least 2 hours.

Wash the fixed cells with PBS to remove the ethanol.

Resuspend the cell pellet in PI staining solution and incubate in the dark at room

temperature for 30 minutes.

Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per

sample.

Use cell cycle analysis software to model the DNA content histogram and quantify the

percentage of cells in each phase of the cell cycle.

Cell Proliferation Assay (MTT Assay)
This protocol provides a method to evaluate the effect of Aloisine RP106 on cell proliferation.

Objective: To measure the dose-dependent effect of Aloisine RP106 on the proliferation of a

cell line.
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Materials:

Cell line of interest

Complete cell culture medium

Aloisine RP106 stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

96-well plate

Microplate reader

Procedure:

Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach

overnight.

Treat the cells with a serial dilution of Aloisine RP106 (and a DMSO control) and incubate

for the desired period (e.g., 48-72 hours).

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to

reduce the MTT to formazan crystals.

Add the solubilization solution to each well to dissolve the formazan crystals.

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Calculate the percentage of cell proliferation inhibition relative to the control and determine

the IC₅₀ value.

To cite this document: BenchChem. [Aloisine RP106: Application Notes and Protocols for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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